molecular formula C18H19N3OS B6623911 4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No.: B6623911
M. Wt: 325.4 g/mol
InChI Key: ZNKAJYAMBUYIAB-UHFFFAOYSA-N
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Description

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a piperazine ring, a benzonitrile group, and a thiophene moiety

Properties

IUPAC Name

4-[[4-(5-methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-14-10-17(13-23-14)18(22)21-8-6-20(7-9-21)12-16-4-2-15(11-19)3-5-16/h2-5,10,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKAJYAMBUYIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of 5-methylthiophene-3-carboxylic acid with piperazine under specific conditions to form the intermediate. This intermediate is then reacted with benzonitrile to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled environments to ensure consistent results. The specific details of industrial production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene moiety can contribute to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene moiety.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine ring.

    Benzonitrile Derivatives: Compounds like 4-cyanobiphenyl and 4-cyanophenol share the benzonitrile group.

Uniqueness

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

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